6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
CAS No.: 694500-98-6
Cat. No.: VC4587730
Molecular Formula: C20H15BrCl2N2O3
Molecular Weight: 482.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694500-98-6 |
|---|---|
| Molecular Formula | C20H15BrCl2N2O3 |
| Molecular Weight | 482.16 |
| IUPAC Name | 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C20H15BrCl2N2O3/c21-13-1-4-18-12(9-13)10-15(20(27)28-18)19(26)25-7-5-24(6-8-25)14-2-3-16(22)17(23)11-14/h1-4,9-11H,5-8H2 |
| Standard InChI Key | VRTOOUIGNRGDOW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one and is cataloged under CAS No. 694500-98-6. Its molecular formula, C₂₀H₁₅BrCl₂N₂O₃, corresponds to a molecular weight of 482.16 g/mol, with a polar surface area of 71.34 Ų and a calculated logP value of 6.65, indicating moderate lipophilicity .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 694500-98-6 |
| Molecular Formula | C₂₀H₁₅BrCl₂N₂O₃ |
| Molecular Weight | 482.16 g/mol |
| IUPAC Name | 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
| InChI Key | VRTOOUIGNRGDOW-UHFFFAOYSA-N |
Structural Analysis
The molecule comprises three distinct regions:
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Coumarin Core: A 2H-chromen-2-one scaffold substituted with a bromine atom at the 6-position, enhancing electronic density and steric bulk .
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Piperazine-Carbonyl Linker: A piperazine ring connected via a carbonyl group to the coumarin core. This moiety improves aqueous solubility and facilitates interactions with biological targets .
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3,4-Dichlorophenyl Substituent: A halogenated aromatic ring attached to the piperazine nitrogen, contributing to enhanced binding affinity through hydrophobic and van der Waals interactions .
The presence of bromine and chlorine atoms introduces significant electronegativity, potentially influencing the compound’s reactivity and pharmacokinetic properties .
Synthesis and Structural Modification
Analytical Characterization
Key characterization methods include:
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NMR Spectroscopy: To confirm substitution patterns and piperazine linkage.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (exact mass: 450.884 Da) .
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X-ray Crystallography: To resolve stereoelectronic effects, though no published data exists for this specific compound.
| Activity | Potential Target | Structural Basis |
|---|---|---|
| Anticoagulant | Factor Xa | Coumarin core mimicking warfarin |
| Anticancer | Topoisomerase IIα | Halogenated aromatic system |
| Antimicrobial | Bacterial gyrase | Piperazine-mediated membrane disruption |
Applications and Future Directions
Therapeutic Development
While currently labeled "for research use only" , this compound holds promise in:
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Oncology: As a lead structure for solid tumor therapies.
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Neurology: Piperazine derivatives are explored for antipsychotic and antidepressant applications .
Challenges and Optimization
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